molecular formula C25H16ClF3N2O4 B10927199 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl benzoate

4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl benzoate

Cat. No.: B10927199
M. Wt: 500.9 g/mol
InChI Key: MKDOXTDCPADCOF-GZTJUZNOSA-N
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Description

4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL BENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including a cyano group, a methoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Anilino Intermediate: This involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with appropriate reagents to introduce the cyano and oxo groups.

    Coupling Reaction: The intermediate is then coupled with 2-methoxyphenyl benzoate under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl group and aniline structure.

    2-Chloro-5-(trifluoromethyl)acetophenone: Contains the trifluoromethyl group and a similar aromatic structure.

Uniqueness

4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL BENZOATE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyano, methoxy, and trifluoromethyl groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C25H16ClF3N2O4

Molecular Weight

500.9 g/mol

IUPAC Name

[4-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C25H16ClF3N2O4/c1-34-22-12-15(7-10-21(22)35-24(33)16-5-3-2-4-6-16)11-17(14-30)23(32)31-20-13-18(25(27,28)29)8-9-19(20)26/h2-13H,1H3,(H,31,32)/b17-11+

InChI Key

MKDOXTDCPADCOF-GZTJUZNOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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